molecular formula C6H5BrClNO B1376891 2-Amino-6-bromo-3-chlorophenol CAS No. 1332765-75-9

2-Amino-6-bromo-3-chlorophenol

Cat. No. B1376891
CAS RN: 1332765-75-9
M. Wt: 222.47 g/mol
InChI Key: NCBNXOBDCGPHCX-UHFFFAOYSA-N
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Description

“2-Amino-6-bromo-3-chlorophenol” is a chemical compound used in organic synthesis and other chemical processes . It is also known as "3-Bromo-6-chloro-2-hydroxyaniline" .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C6H5BrClNO/c7-3-1-2-4 (8)5 (9)6 (3)10/h1-2,10H,9H2 . This indicates that the compound has a complex structure involving bromine, chlorine, nitrogen, and oxygen atoms .

Scientific Research Applications

Spectrophotometric Detection

A spectrophotometric method for 2-chlorophenol detection uses derivatization with 4-aminoantipyrine and preconcentration by solid phase extraction. This method is applicable for soil sample analysis (Mukdasai et al., 2016).

Synthesis and Characterization of Complexes

2-Amino-6-bromo-3-chlorophenol forms complexes with metals like Co, Ni, Cu, and Zn. These complexes have been characterized using spectral and analytical data, providing insights into their molecular structures (Bakirdere et al., 2015).

Pyrolytic Thermal Degradation

Research on the pyrolytic thermal degradation of 2-chlorophenol and 2-bromophenol mixtures has implications for understanding the environmental impact of these compounds (Evans & Dellinger, 2005).

Electrosynthesis of Organic Compounds

The electrosynthesis of 6-aminonicotinic acid from halopyridines like 2-amino-5-bromo and 2-amino-5-chloropyridine has been explored, highlighting potential applications in organic synthesis (Gennaro et al., 2004).

Corrosion Inhibition Performance

Density functional theory and molecular dynamics simulations have been used to assess the corrosion inhibition performance of derivatives of 2-amino-4-(4-chlorophenyl)-thiazole, which is structurally similar to this compound (Kaya et al., 2016).

Enzyme-Catalyzed Copolymerization

Studies on the copolymerization of halogenated phenols, including compounds like 4-bromo-2-chlorophenol, with syringic acid have been conducted to understand their potential in forming complex polymers (Bollag & Liu, 1985).

Safety and Hazards

“2-Amino-6-bromo-3-chlorophenol” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It’s recommended to avoid breathing its mist or vapors, and to use personal protective equipment as required .

properties

IUPAC Name

2-amino-6-bromo-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBNXOBDCGPHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300780
Record name Phenol, 2-amino-6-bromo-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1332765-75-9
Record name Phenol, 2-amino-6-bromo-3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-amino-6-bromo-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromo-3-chlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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